molecular formula C19H18N2O7S B2402528 propan-2-yl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate CAS No. 361179-53-5

propan-2-yl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate

Cat. No.: B2402528
CAS No.: 361179-53-5
M. Wt: 418.42
InChI Key: VURWQJKABYVCFU-UHFFFAOYSA-N
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Description

propan-2-yl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzofuran core, a nitrophenyl sulfonylamino group, and an ester functional group. Its intricate structure makes it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2-methyl-5-aminobenzofuran with 3-nitrobenzenesulfonyl chloride to form the sulfonylamino intermediate. This intermediate is then esterified with propan-2-ol in the presence of a suitable catalyst to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

propan-2-yl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles like alcohols or amines in the presence of a base such as sodium hydroxide are used.

Major Products

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various ester derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

propan-2-yl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which propan-2-yl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The nitrophenyl sulfonylamino group can interact with enzymes and proteins, potentially inhibiting their activity. The benzofuran core may also play a role in binding to biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 2-methyl-5-aminobenzofuran-3-carboxylate
  • Propan-2-yl 2-methyl-5-(4-nitrophenyl)sulfonylamino-1-benzofuran-3-carboxylate

Uniqueness

propan-2-yl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate is unique due to the specific positioning of the nitrophenyl sulfonylamino group, which imparts distinct chemical and biological properties. Its structural complexity and functional groups make it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

propan-2-yl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O7S/c1-11(2)27-19(22)18-12(3)28-17-8-7-13(9-16(17)18)20-29(25,26)15-6-4-5-14(10-15)21(23)24/h4-11,20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURWQJKABYVCFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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